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molecular formula C8H6BrNO B2827900 4-Bromo-5H-cyclopenta[C]pyridin-7(6H)-one CAS No. 1428651-90-4

4-Bromo-5H-cyclopenta[C]pyridin-7(6H)-one

Cat. No. B2827900
M. Wt: 212.046
InChI Key: NJWBNFSXZZLYMG-UHFFFAOYSA-N
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Patent
US09133158B2

Procedure details

CH3COONH4 (4.8 g, 62 mmol), NaCNBH3 (315 mg, 5 mmol) and 4-bromo-5H-cyclopenta[c]pyridin-7(6H)-one (1.0 g, 4.15 mmol) in EtOH (10 mL) was added to a sealed microwave vial. The mixture was subject to microwave radiation at 130° C. for 4 min. After the majority of EtOH was evaporated under reduced pressure, it was treated with aq. 2 N NaOH until pH>10 and extracted with EtOAc (50 mL x2). The combined organic layers were dried over anhy. Na2SO4, filtered, and concentrated under reduced pressure to give a crude title product (800 mg) which was used in the next step reaction without further purification. MS: 212.9 (M+H+, 1Br).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
315 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC([O-])=O.[NH4+].[BH3-][C:7]#[N:8].[Na+].[Br:10][C:11]1[C:12]2[CH2:19][CH2:18]C(=O)[C:13]=2[CH:14]=[N:15][CH:16]=1>CCO>[Br:10][C:11]1[C:12]2[CH2:19][CH2:18][CH:7]([NH2:8])[C:13]=2[CH:14]=[N:15][CH:16]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
CC(=O)[O-].[NH4+]
Name
Quantity
315 mg
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C2=C(C=NC1)C(CC2)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the majority of EtOH was evaporated under reduced pressure, it
ADDITION
Type
ADDITION
Details
was treated with aq. 2 N NaOH until pH>10
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (50 mL x2)
CUSTOM
Type
CUSTOM
Details
The combined organic layers were dried over anhy
FILTRATION
Type
FILTRATION
Details
Na2SO4, filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 min
Name
Type
product
Smiles
BrC1=CN=CC=2C(CCC12)N
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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